molecular formula C15H13F3N2O3S B3128261 methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate CAS No. 338793-15-0

methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate

Cat. No.: B3128261
CAS No.: 338793-15-0
M. Wt: 358.3 g/mol
InChI Key: JHUNHQYHXFEUAV-UHFFFAOYSA-N
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Description

The compound methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate is an imidazole derivative featuring a methyl ester group at position 5, a methyl substituent on the nitrogen at position 1, and a sulfanyl-linked ketone moiety bearing a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

methyl 3-methyl-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]sulfanylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3S/c1-20-11(13(22)23-2)7-19-14(20)24-8-12(21)9-4-3-5-10(6-9)15(16,17)18/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUNHQYHXFEUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118941
Record name Methyl 1-methyl-2-[[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]thio]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338793-15-0
Record name Methyl 1-methyl-2-[[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]thio]-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338793-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-2-[[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]thio]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate, with the CAS number 338793-15-0, is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C15H13F3N2O3S
  • Molecular Weight : 358.34 g/mol
  • Structure : The compound features an imidazole ring and a trifluoromethyl-substituted phenyl group, contributing to its unique biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5fMycobacterium smegmatis50 μg/mL
5dEscherichia coli0.91 μM

These compounds showed broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin and Rifampicin .

Antifungal Activity

The compound's potential antifungal properties have also been explored. A study on related imidazole derivatives demonstrated effective fungicidal activity against various fungal strains, suggesting that this compound may exhibit similar effects due to its structural characteristics .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. In vitro studies have indicated that imidazole derivatives can induce apoptosis in cancer cell lines. For example:

Study ReferenceCell LineIC50 (μM)
Morais et al.MCF cell line25.72 ± 3.95

These findings highlight the potential of this compound as a candidate for further anticancer research .

Case Studies

Several case studies have documented the biological activities of imidazole derivatives, including those structurally related to this compound:

  • Antibacterial Efficacy : A study compared the antibacterial efficacy of various imidazole derivatives against Staphylococcus aureus and found that modifications in the phenyl ring significantly enhanced activity.
  • Anticancer Mechanisms : Research has shown that certain imidazole derivatives can inhibit key enzymes involved in cancer cell proliferation, suggesting a mechanism for their anticancer effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing imidazole rings exhibit anticancer properties. Specifically, methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazole could effectively inhibit cancer cell lines, suggesting that this compound may share similar properties due to its structural characteristics .

2. Antimicrobial Activity
The compound's sulfanyl group enhances its interaction with biological membranes, which has been linked to antimicrobial activity. Research indicates that imidazole derivatives can disrupt microbial cell walls.

Case Study : An investigation into the antimicrobial effects of imidazole derivatives highlighted their efficacy against a range of bacterial strains, providing a basis for further exploration of this compound in antibiotic development .

Material Science Applications

1. Fluorinated Polymer Synthesis
Due to the presence of trifluoromethyl groups, this compound can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationsCoatings, Electronics

2. Catalysis
this compound can act as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds.

Case Study : Research published in Advanced Synthesis & Catalysis explored the use of imidazole-based catalysts in organic transformations, highlighting their efficiency and selectivity .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below compares key structural elements of the target compound with structurally related imidazole and heterocyclic derivatives:

Compound Name Core Structure Key Substituents Functional Groups Applications/Notes
Methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate Imidazole - Methyl ester (C5)
- Trifluoromethylphenyl-linked sulfanyl ketone (C2)
Ester, sulfanyl, ketone, trifluoromethyl Hypothesized agrochemical/pharmaceutical use
Triflusulfuron methyl ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) Triazine - Triazin-2-yl group
- Trifluoroethoxy
- Sulfonyl benzoate
Triazine, sulfonyl, ester, trifluoroethoxy Herbicide (sulfonylurea class)
Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate Oxadiazole - Fluorophenyl
- Imidazole
- Ethyl ester
Oxadiazole, imidazole, ester, fluoro Not specified (potential kinase inhibition)
Ethyl 2-(4-bromophenyl)-5-trifluoromethyl-1H-imidazole-4-carboxylate Imidazole - Bromophenyl (C4)
- Trifluoromethyl (C5)
- Ethyl ester
Imidazole, ester, bromo, trifluoromethyl Intermediate in drug synthesis
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid Imidazole - Trifluoroethyl (N1)
- Carboxylic acid (C5)
Imidazole, carboxylic acid, trifluoroethyl Chemical intermediate (ester precursor)

Key Observations

Core Heterocycle and Bioactivity: The imidazole core is shared with ethyl 2-(4-bromophenyl)-5-trifluoromethyl-1H-imidazole-4-carboxylate and 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid . Imidazole derivatives are known for diverse bioactivities, including antifungal and anti-inflammatory properties. In contrast, triflusulfuron methyl ester uses a triazine core, typical of sulfonylurea herbicides, highlighting how heterocycle choice dictates application.

Substituent Impact :

  • Trifluoromethyl Groups : The target compound and ethyl 2-(4-bromophenyl)-5-trifluoromethyl-1H-imidazole-4-carboxylate both incorporate trifluoromethyl groups, which enhance lipophilicity and metabolic stability.
  • Ester vs. Carboxylic Acid : The methyl/ethyl ester groups in the target compound and its analogs contrast with the carboxylic acid in , affecting solubility and reactivity. Esters are typically prodrug forms, while acids offer direct ionic interactions.

Sulfanyl and Ketone Moieties: The sulfanyl-linked ketone in the target compound is unique among the compared analogs.

Synthetic Approaches :

  • Imidazole derivatives like those in and are often synthesized via condensation reactions, similar to methods described for benzimidazoles in . The target compound’s synthesis likely involves multi-step functionalization of the imidazole core.

Research Findings and Implications

  • Agrochemical Potential: Triflusulfuron methyl ester demonstrates the importance of sulfonylurea motifs in herbicides. The target compound’s sulfanyl group could mimic this activity but requires empirical validation.
  • Drug Development : Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate highlights the role of fluorinated aromatics in enhancing bioavailability, a feature shared with the target compound’s trifluoromethylphenyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilic substitution reactions involving the sulfanyl group (e.g., thiol-alkylation steps) .
  • Catalysts : Employ copper(I) iodide or Pd-based catalysts for coupling reactions, particularly when introducing the trifluoromethylphenyl moiety .
  • Temperature control : Optimize stepwise heating (e.g., 60–80°C for imidazole ring closure, followed by 100–120°C for esterification) to minimize side products .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures .

Q. How can structural confirmation of the compound be achieved using spectroscopic and analytical techniques?

  • Methodology :

  • NMR : Assign peaks for the imidazole protons (δ 7.2–8.1 ppm), trifluoromethyl group (singlet at δ 4.2–4.5 ppm), and ester carbonyl (δ 165–170 ppm in 13C^{13}\text{C} NMR) .
  • IR spectroscopy : Confirm the presence of ester C=O (1720–1740 cm1^{-1}), imidazole C=N (1600–1650 cm1^{-1}), and S–C bonds (650–750 cm1^{-1}) .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S percentages (e.g., ±0.3% deviation threshold) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting modifications of the sulfanyl or trifluoromethyl groups?

  • Methodology :

  • Substituent variation : Replace the trifluoromethylphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-donating (e.g., methoxyphenyl) analogs to assess electronic effects on bioactivity .
  • Thioether linker optimization : Test alkyl vs. aryl sulfanyl groups (e.g., 2-mercaptoethyl vs. benzylthio) to evaluate steric and electronic impacts on target binding .
  • Quantitative SAR (QSAR) : Use computational tools like CODESSA or MOE to correlate substituent descriptors (e.g., logP, polar surface area) with experimental IC50_{50} values .

Q. How can molecular docking studies elucidate the compound’s binding mode to biological targets?

  • Methodology :

  • Protein preparation : Retrieve target structures (e.g., kinases or GPCRs) from the PDB and perform energy minimization using AMBER or CHARMM .
  • Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to predict binding poses (e.g., imidazole ring π-stacking with aromatic residues) .
  • Validation : Compare docking scores with experimental IC50_{50} data and mutagenesis studies (e.g., residue Trp215 in α-glucosidase critical for hydrogen bonding) .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

  • Methodology :

  • 2D NMR : Perform HSQC and HMBC to resolve overlapping 1H^{1}\text{H} signals (e.g., distinguishing imidazole C2 vs. C4 protons) .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., methanol/chloroform) to confirm stereochemistry and hydrogen-bonding networks .
  • Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns (e.g., loss of CO2_2Me group at m/z 44) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., sulfanyl group oxidation to sulfoxide) .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .

Q. Which pharmacological assays are suitable for evaluating the compound’s bioactivity?

  • Methodology :

  • Antimicrobial assays : Perform broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation via nonlinear regression .
  • Enzyme inhibition : Test α-glucosidase or kinase inhibition via fluorometric/colorimetric readouts (e.g., pNPG hydrolysis for glucosidase activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate

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